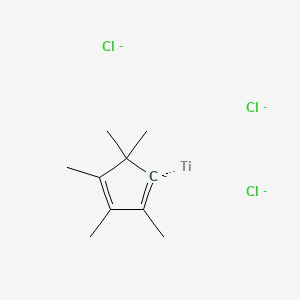
1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;titanium;trichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;titanium;trichloride is a chemical compound with the molecular formula C10H15Cl3Ti. It is a member of the organometallic compounds, specifically a titanium complex. This compound is known for its unique structure and reactivity, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;titanium;trichloride can be synthesized through the reaction of 1,2,3,5,5-pentamethylcyclopenta-1,3-diene with titanium tetrachloride. The reaction typically involves the deprotonation of 1,2,3,5,5-pentamethylcyclopenta-1,3-diene using a strong base such as n-butyllithium, followed by the addition of titanium tetrachloride to form the desired product .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;titanium;trichloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in ligand exchange reactions where the chloride ligands are replaced by other ligands.
Oxidation and Reduction Reactions: The titanium center can undergo oxidation and reduction, altering its oxidation state and reactivity.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases (e.g., n-butyllithium) and various ligands for substitution reactions. The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, ligand exchange reactions can yield a variety of titanium complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;titanium;trichloride has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation reactions.
Material Science: The compound is used in the synthesis of advanced materials, such as metal-organic frameworks and nanomaterials.
Biological Studies: It is employed in studies involving the interaction of organometallic compounds with biological molecules.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1,2,3,5,5-pentamethylcyclopenta-1,3-diene;titanium;trichloride exerts its effects involves the coordination of the titanium center with various ligands. The titanium center can undergo changes in its oxidation state, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(pentamethylcyclopentadienyl)titanium dichloride: This compound has a similar structure but with two pentamethylcyclopentadienyl ligands instead of one.
Pentamethylcyclopentadienyliron dicarbonyl dimer: This iron complex has a similar ligand structure but different metal center and coordination environment.
Uniqueness
1,2,3,5,5-Pentamethylcyclopenta-1,3-diene;titanium;trichloride is unique due to its specific ligand environment and reactivity. The presence of the pentamethylcyclopentadienyl ligand provides steric protection and enhances the stability of the titanium center, making it suitable for various catalytic and material science applications .
Eigenschaften
Molekularformel |
C10H15Cl3Ti-4 |
|---|---|
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
1,2,3,5,5-pentamethylcyclopenta-1,3-diene;titanium;trichloride |
InChI |
InChI=1S/C10H15.3ClH.Ti/c1-7-6-10(4,5)9(3)8(7)2;;;;/h1-5H3;3*1H;/q-1;;;;/p-3 |
InChI-Schlüssel |
AVXGKICGVLICAY-UHFFFAOYSA-K |
Kanonische SMILES |
CC1=[C-]C(C(=C1C)C)(C)C.[Cl-].[Cl-].[Cl-].[Ti] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 4-[4-(methylamino)pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B13897957.png)
![(3-Methylene-1-azabicyclo[3.2.0]heptan-5-yl)methanol](/img/structure/B13897962.png)
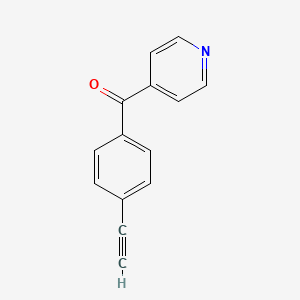
![1-(4-Methyl-1-bicyclo[2.2.2]octanyl)ethanone](/img/structure/B13897972.png)
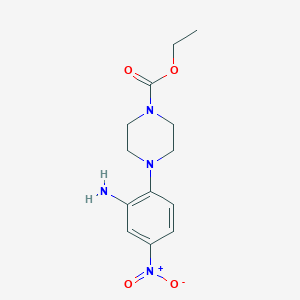
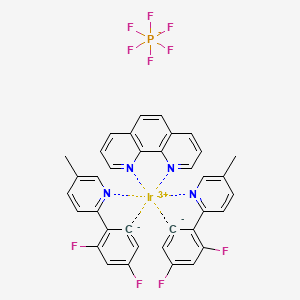


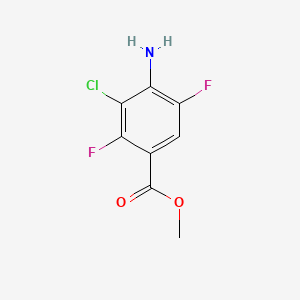
![6-[3,7-Dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13898003.png)
![9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-7-carbonitrile](/img/structure/B13898006.png)
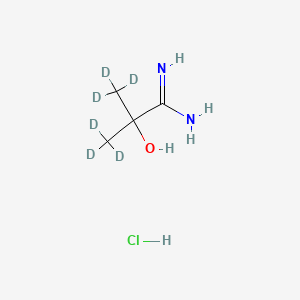
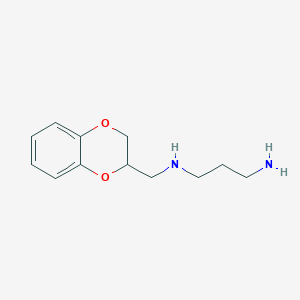
![Tert-butyl N-(7-bromoimidazo[2,1-F][1,2,4]triazin-4-YL)carbamate](/img/structure/B13898051.png)
